(S)-Indapamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77083-53-5 |
|---|---|
Molecular Formula |
C16H16ClN3O3S |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-chloro-N-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/t10-/m0/s1 |
InChI Key |
NDDAHWYSQHTHNT-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Enantioselective Synthesis and Derivatization of Indapamide
Development of Stereoselective Synthetic Routes for (S)-Indapamide
The synthesis of enantiomerically pure this compound can be approached either by creating the chiral center stereoselectively from an achiral precursor or by separating the desired enantiomer from a racemic mixture.
Asymmetric Synthesis Methodologies
Direct asymmetric synthesis of this compound hinges on the enantioselective construction of its key intermediate, (S)-2-methylindoline. Several catalytic methods have been developed to achieve this.
One notable approach is the enantioselective copper-catalyzed intramolecular hydroamination of N-sulfonyl-2-allylanilines. This method has been shown to produce chiral N-sulfonyl-2-methylindolines with high enantiomeric excess (up to 90% ee). acs.org The reaction establishes the crucial C-N bond and the chiral center in a single step. The resulting (R)-enantiomer was identified by comparing its optical rotation to the known value for (S)-2-methylindoline, confirming the viability of the method for producing either enantiomer with the appropriate chiral ligand. nih.gov
Another powerful strategy involves the palladium-catalyzed asymmetric intramolecular C(sp³)–H activation and cyclization of 2-halo N-isopropyl anilides. rsc.org This reaction creates the 2-methylindoline (B143341) core with good enantioselectivity, achieving up to 93% ee using commercially available chiral diphosphine ligands such as (R,R)-Me-DUPHOS. rsc.orgrsc.org The process involves the activation of a methyl C-H bond by an intramolecular ArPdX species, followed by cyclization to form the indoline (B122111) ring. rsc.org
Furthermore, the asymmetric synthesis of a substituted analog, (S)-4,5-difluoro-2-methylindoline, has been achieved through the asymmetric reduction of an N-prolinyl-2-oxo-propyl-difluoroanilide precursor, followed by methylsulfonylation and intramolecular cyclization, demonstrating a pathway that builds the chiral center via reduction. tandfonline.com These methodologies provide effective routes to the essential chiral precursor required for the total synthesis of this compound.
Resolution Techniques for Racemic Indapamide (B195227)
As an alternative to asymmetric synthesis, resolution of racemic indapamide is a common and effective method for isolating the pure (S)-enantiomer. High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are the principal techniques employed for this purpose.
Chiral HPLC methods utilize specialized stationary phases to differentiate between the enantiomers. An ovomucoid protein-based chiral selector has proven effective for this separation. rsc.org Optimal separation was achieved using a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) under specific pH and temperature conditions. rsc.org
Capillary zone electrophoresis offers a rapid and efficient alternative, using chiral selectors added to the background electrolyte. Various cyclodextrins (CDs) have been investigated, with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) identified as a particularly effective chiral selector. tandfonline.comnih.gov This method achieves baseline separation of the enantiomers in approximately six minutes with excellent resolution. tandfonline.comnih.gov
| Technique | Chiral Selector | Key Conditions | Resolution (Rs) | Selectivity (α) | Reference |
|---|---|---|---|---|---|
| HPLC | Ultron ES Ovomucoid | Mobile Phase: 10% Acetonitrile in Na₂HPO₄ Buffer; pH 3.1; Temp: 20°C | > 1.5 | > 1.2 | rsc.org |
| CZE | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Buffer: 25 mM Phosphate; pH 7.0; Voltage: +25 kV; Temp: 15°C | 4.30 | 1.08 | tandfonline.comnih.gov |
Synthesis of Stereoisomerically Pure Indapamide Derivatives
Modification of the indapamide scaffold, starting from the stereoisomerically pure (S)-enantiomer, allows for the exploration of novel derivatives with potentially enhanced or different biological activities.
Novel Derivatives for Specific Biological Activities (e.g., anticancer)
Starting with racemic indapamide, novel derivatives have been synthesized to investigate their potential as anticancer agents. tandfonline.com A series of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide and 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives were prepared. tandfonline.comresearchgate.net The synthesis involved reacting indapamide with various alkyl/aryl isothiocyanates, followed by cyclization with ethyl α-bromoacetate for the thiazolidinone series. tandfonline.com
Within these series, compound 12 (SGK 266), 4-chloro-3-({[(4-chlorophenyl)amino]carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, showed the most promising pro-apoptotic activity on melanoma cell lines (MDA-MB-435). tandfonline.comresearchgate.net It exhibited an IC₅₀ value between 85–95 µM against this cell line and also acted as an inhibitor of human carbonic anhydrase isoforms hCA I, II, IX, and XII, with IC₅₀ values in the low micromolar range (0.72–1.60 µM). tandfonline.comresearchgate.net
| Compound | Structure Name | Activity Type | Target | Result | Reference |
|---|---|---|---|---|---|
| Compound 12 (SGK 266) | 4-Chloro-3-({[(4-chlorophenyl)amino]carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide | Anticancer | MDA-MB-435 Melanoma Cells | IC₅₀ = 85–95 µM | tandfonline.comresearchgate.net |
| Enzyme Inhibition | hCA I, II, IX, XII | IC₅₀ = 0.72–1.60 µM | researchgate.net |
Synthesis of Stereoselective Metabolite Analogs of Indapamide
The metabolism of indapamide in humans is extensive, with the cytochrome P450 enzyme CYP3A4 playing a primary role. nih.govnih.govresearchgate.net The major metabolic pathways include hydroxylation, carboxylation, and dehydrogenation of the indoline ring. nih.govnih.gov Key identified metabolites include 5-hydroxyindapamide and dehydro-indapamide. nih.govresearchgate.net
The synthesis of stereoselective analogs of these metabolites is a key step in understanding their pharmacological and toxicological profiles. While specific studies detailing the de novo stereoselective synthesis of these exact metabolite structures are not widely reported, the known metabolic pathways inform the synthetic targets. For instance, the synthesis of an analog of 5-hydroxyindapamide would require the stereoselective synthesis of (S)-5-hydroxy-2-methylindoline as a key chiral precursor, followed by condensation with 4-chloro-3-sulfamoylbenzoic acid. The introduction of a hydroxyl group onto the aromatic part of the indoline ring does not affect the existing chiral center but provides a new site for potential conjugation, such as glucuronidation, which is also a known metabolic step. nih.gov The synthesis of a dehydro-indapamide analog would involve using 2-methyl-indole as the starting material, which is achiral.
Advanced Stereoselective Analytical Methodologies for S Indapamide
Chiral Separation Techniques for Indapamide (B195227) Enantiomers
The separation of indapamide's enantiomers, (S)-Indapamide and (R)-Indapamide, is primarily achieved through advanced chromatographic and electrophoretic techniques. These methods rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, leading to differential migration or retention times.
Capillary Electrophoresis (CE), specifically capillary zone electrophoresis (CZE), has proven to be a powerful alternative to HPLC for the chiral separation of indapamide. nih.gov The principal advantages of CE include high efficiency, low consumption of sample and reagents, and rapid analysis times. nih.govakjournals.com
Method development for the enantioseparation of indapamide via CZE involves a systematic investigation of several key parameters: the type and concentration of the chiral selector, the pH and composition of the background electrolyte (BGE), capillary temperature, and applied voltage. researchgate.net A neutral BGE composed of 25 mM disodium (B8443419) hydrogenophosphate and 25 mM sodium dihydrogenophosphate at a pH of 7 was found to be optimal. nih.gov The detection wavelength is typically set at indapamide's absorption maximum of 242 nm. nih.gov Applying optimized conditions allows for the baseline separation of the two enantiomers in approximately 6 minutes, achieving a high resolution (Rs) of 4.30. nih.govresearchgate.net
Table 1: Optimal Conditions for Capillary Electrophoresis (CE) Enantioseparation of Indapamide
| Parameter | Optimal Condition |
|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) |
| Chiral Selector | 5 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |
| Background Electrolyte (BGE) | 25 mM Na₂HPO₄ – 25 mM NaH₂PO₄ |
| Buffer pH | 7.0 |
| Applied Voltage | +25 kV |
| Temperature | 15°C |
| Detection | UV at 242 nm |
| Analysis Time | ~6 minutes |
| Resolution (Rs) | 4.30 |
| Separation Factor (α) | 1.08 |
Data sourced from Tero-Vescan et al., 2014. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of indapamide. The direct approach, which employs chiral stationary phases (CSPs), is the most common. Several types of CSPs have been successfully utilized, including those based on polysaccharides (cellulose and amylose (B160209) derivatives) and proteins (ovomucoid). farmaciajournal.comresearchgate.netfarmaciajournal.comnih.gov
Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dichlorophenylcarbamate) (Chiralpak IC), have demonstrated effective resolution of indapamide enantiomers. nih.gov A method using a Chiralpak IC column with a mobile phase of n-hexane and isopropanol (B130326) (70:30, v/v) achieved a resolution factor (Rs) of at least 2.0. nih.gov
Protein-based CSPs, particularly those using ovomucoid, are also effective. farmaciajournal.comfarmaciajournal.com The chiral recognition mechanism on these columns is complex, involving a combination of hydrophobic and polar interactions that are highly sensitive to the mobile phase pH and composition. farmaciajournal.com Optimization of parameters such as the organic modifier (e.g., acetonitrile), buffer pH, and column temperature is critical to achieving baseline separation. farmaciajournal.com For instance, one study achieved optimal separation on an Ultron ES OVM column with a mobile phase of 10% acetonitrile (B52724) and 90% sodium diphosphate (B83284) buffer at a pH of 3.1. farmaciajournal.com
Table 2: Comparison of HPLC Methods for Chiral Separation of Indapamide
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Resolution (Rs) |
|---|---|---|---|---|
| Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) | n-Hexane / Isopropanol (70:30, v/v) | Not Specified | UV at 240 nm | ≥ 2.0 |
| Ovomucoid (Ultron ES OVM) | Acetonitrile / 10 mM Na₂HPO₄ Buffer, pH 3.1 (10:90, v/v) | 1.0 mL/min | UV at 242 nm | > 1.5 |
| Ovomucoid (Ultron ES OVM) | Acetonitrile / 20 mM KH₂PO₄ Buffer, pH 3.75 (7:93, v/v) | 1.0 mL/min | UV at 210 nm | 2.55 |
Data sourced from Du et al., 2013 nih.gov, Cârje et al., 2016 farmaciajournal.com, and Hancu et al., 2016 farmaciajournal.com.
Cyclodextrins (CDs) are the most popular class of chiral selectors used for the enantioseparation of indapamide, particularly in CE and as chiral mobile phase additives in chromatography. nih.govorientjchem.org CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with guest molecules. nih.govorientjchem.org Enantioselectivity arises from the differential stability of the diastereomeric complexes formed with each enantiomer. orientjchem.org
The optimization of CD-based systems is crucial for achieving separation. Key factors include:
Type of Cyclodextrin: A systematic screening of native (β-CD, γ-CD) and derivatized (e.g., hydroxypropyl-β-CD, sulfobutyl ether-β-CD) cyclodextrins is often the first step. nih.govresearchgate.net For indapamide separation by CE, charged derivatized CDs, specifically the anionic sulfobutyl ether-β-cyclodextrin (SBE-β-CD), proved to be the most effective chiral selector, whereas neutral CDs showed little to no chiral recognition. nih.gov
Concentration: The concentration of the CD in the BGE or mobile phase must be optimized. Increasing the concentration generally improves resolution up to a certain point, after which resolution may plateau or decrease.
pH: The pH of the electrolyte buffer significantly influences the charge of both the analyte and the chiral selector (if it is ionizable), thereby affecting the electrophoretic mobility and the stability of the inclusion complex. For indapamide, a neutral pH of 7.0 was found to be optimal for separation with SBE-β-CD. nih.gov
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Validation and Application of Enantioselective Analytical Methods in Complex Research Samples
Once developed, stereoselective analytical methods must be rigorously validated to ensure their reliability for use in complex matrices such as pharmaceutical formulations and biological fluids. nih.govfarmaciajournal.comderpharmachemica.com Validation is typically performed according to International Conference on Harmonisation (ICH) guidelines and assesses several key parameters. derpharmachemica.com
Linearity: The method must demonstrate a linear relationship between the detector response and the concentration of each enantiomer over a specified range. A stereoselective HPLC method for indapamide enantiomers was linear over the range of 0.05-50 μg/mL, with a correlation coefficient (r) greater than 0.999. nih.gov
Precision: Assesses the closeness of agreement between a series of measurements. It is evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels, with results expressed as the relative standard deviation (RSD). For an HPLC method in whole blood, the RSD for precision was less than 10%. nih.gov
Accuracy: Measures the agreement between the experimental value and the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix. Mean extraction efficiency for indapamide enantiomers from whole blood was reported to be greater than 86%. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a validated HPLC method, the LOQ for each indapamide enantiomer in whole blood was 0.05 μg/mL. nih.gov
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. farmaciajournal.com
These validated methods have been successfully applied to complex research samples, including the analysis of indapamide in tablets and for stereoselective pharmacokinetic studies in rat whole blood. nih.govnih.govfarmaciajournal.com
Table 3: Validation Parameters for an Enantioselective HPLC Method for Indapamide in Rat Whole Blood
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.05 - 50 μg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Quantification (LOQ) | 0.05 μg/mL |
| Within-Day Precision (RSD) | < 10% |
| Accuracy (Mean Extraction Efficiency) | > 86% |
| Application | Pharmacokinetic studies |
Data sourced from Du et al., 2013. nih.gov
Molecular and Cellular Pharmacology of S Indapamide Preclinical Focus
Stereoselective Mechanisms of Action at the Molecular Level
The therapeutic actions of (S)-Indapamide are underpinned by its ability to modulate multiple molecular targets, leading to both its diuretic and antihypertensive effects.
Interaction with Ion Transporters (e.g., Na+/Cl- Cotransporter)
A primary mechanism of this compound is its inhibitory action on the sodium-chloride (Na+/Cl-) cotransporter (NCC), located in the distal convoluted tubule of the nephron. drugbank.commedicaldialogues.innih.govwileymicrositebuilder.com By blocking this symporter, indapamide (B195227) reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. drugbank.commedicaldialogues.inpatsnap.com This leads to increased excretion of sodium and water, resulting in a reduction in plasma volume and a subsequent decrease in blood pressure. drugbank.commedicaldialogues.in
Recent structural biology studies have provided high-resolution insights into this interaction. Co-structures of the NCC with indapamide reveal that the drug binds to an orthosteric site, directly occluding the ion translocation pathway. researchgate.net This binding event arrests the transporter in an outward-open conformation, thereby preventing it from cycling and transporting ions across the cell membrane. researchgate.net While this is a key mechanism in the kidney, some research suggests that indapamide's effects in other tissues, such as bone, may occur independently of the Na+/Cl- cotransporter. nih.gov
Modulation of Enzyme Activity
This compound has been shown to interact with and modulate the activity of several key enzymes, contributing to its broad pharmacological profile.
Carbonic Anhydrase II (CA II): Indapamide interacts with carbonic anhydrase (CA) isoforms. While it demonstrates a very high binding affinity for carbonic anhydrase found in red blood cells (98%), its inhibitory activity against the widespread CA II isoform is considered weak compared to other diuretics like chlorthalidone. mdpi.comresearchgate.net X-ray crystallography studies have shown that, unlike more potent inhibitors, indapamide binds to the CA II active site without interacting with active site water molecules. acs.org Despite its weak inhibition of CA II, it is a more potent inhibitor of other isoforms, such as CA VII, IX, XII, and XIII. ebi.ac.uk The inhibition of a membrane-bound form of carbonic anhydrase is thought to be a major renal binding site and may contribute to its antihypertensive effect. nih.gov
β-site APP-cleaving enzyme 1 (BACE1): In preclinical cellular models of Alzheimer's disease, this compound has demonstrated the ability to modulate the activity of BACE1. nih.govdntb.gov.ua Treatment with indapamide was found to significantly inhibit the enzymatic activity of BACE1, which is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptide. nih.gov This inhibitory action leads to a reduction in Aβ production, suggesting a potential neuroprotective role for indapamide. nih.gov
Molecular Interactions with Intracellular Signaling Pathways
This compound influences several intracellular signaling cascades that are critical for cellular function and homeostasis.
KCNQ Channels: Indapamide is known to block the slow component of the delayed rectifier potassium current (IKs). physiology.org This current is generated by potassium channels formed by the co-assembly of KCNQ1 and KCNE1 protein subunits. nih.govphysiology.org By blocking these channels, indapamide can alter cellular excitability. physiology.org Interestingly, while recognized as an IKs blocker, some studies have also shown that indapamide can block the rapid component of the delayed rectifier current (IKr) in a dose-dependent manner in certain cell types. nih.gov The highest-scoring target for indapamide in a gene prioritization analysis for Alzheimer's disease was KCNQ1. nih.gov
Endoplasmic Reticulum (ER) Stress: While direct studies on this compound and ER stress are limited, its known effects on related pathways are noteworthy. Indapamide has been shown to ameliorate oxidative stress, a condition known to induce ER stress. nih.govnih.gov Oxidative stress can trigger the unfolded protein response (UPR), a key signaling pathway of ER stress. nih.govmcmaster.ca Furthermore, indapamide treatment can down-regulate signaling molecules like nuclear factor-κB (NF-κB) and transforming growth factor-β1 (TGF-β1), which are involved in inflammatory and fibrotic processes often linked with cellular stress. nih.gov
Role in Epoxyeicosatrienoic Acid (EET) Production Pathways
A significant, non-diuretic mechanism contributing to the antihypertensive effect of this compound involves the modulation of the cytochrome P450 (P450) epoxygenase system. nih.gov Preclinical studies in spontaneously hypertensive rats (SHRs) have demonstrated that indapamide lowers blood pressure by increasing the renal production of epoxyeicosatrienoic acids (EETs). nih.govnih.gov
This effect appears to be specific, as indapamide was found to increase the expression of the CYP2C23 enzyme, which is responsible for producing EETs, while not affecting other CYP isoforms like CYP4A1 or CYP2J3. nih.govresearchgate.net The increased levels of vasodilatory EETs are further supported by indapamide's ability to decrease the expression of soluble epoxide hydrolase (sEH), the enzyme that degrades EETs. nih.govnih.gov The subsequent rise in EETs contributes to vasodilation, partly through an increase in cyclic AMP (cAMP) activity and protein kinase A (PKA) expression in renal microvessels. nih.govekb.eg
Receptor Binding and Ligand-Target Interactions of this compound
The molecular actions of this compound are initiated by its binding to specific molecular targets.
Specific Binding Site Identification and Characterization
Research has identified and characterized distinct binding sites for this compound.
Na+/Cl- Cotransporter (NCC): As mentioned, structural studies have confirmed that indapamide binds directly within an orthosteric site on the NCC transporter, physically blocking its ion translocation function. researchgate.net
Carbonic Anhydrase: Radioligand binding studies using [3H]indapamide in pig renal cortex membranes identified a single class of high-affinity binding sites. nih.gov These sites were characterized by a dissociation constant (Kd) of 35 ± 13 nM and a binding site density (Bmax) of 40 ± 9 pmol/mg of protein. nih.gov Further experiments revealed that this major renal binding site is likely a membrane-associated form of carbonic anhydrase. nih.gov The binding of [3H]indapamide was inhibited by the CA inhibitor acetazolamide (B1664987) as well as other thiazide diuretics, with the inhibition correlating with their respective potencies against CA II. researchgate.net X-ray crystallography has further detailed the specific interactions of indapamide within the active site of human carbonic anhydrase II (hCA II). acs.orgnih.gov
Enantiomer-Specific Binding Affinities and Kinetics
Despite extensive searches of scientific databases, no preclinical studies were identified that specifically report on the binding affinities and kinetics of this compound compared to its (R)-enantiomer. The existing research on indapamide's binding properties, such as its affinity for plasma proteins like alpha 1-acid glycoprotein (B1211001) and its extensive binding to erythrocytes, does not differentiate between the two enantiomers. researchgate.netnih.gov The high lipid solubility of the indapamide molecule, conferred by its methylindoline moiety, facilitates its accumulation in vascular smooth muscle. nih.gov However, how the stereochemistry of the chiral center influences binding to its pharmacological targets, such as the sodium-chloride symporter or carbonic anhydrase, remains uninvestigated in the available preclinical literature. nih.govwileymicrositebuilder.comacs.org Studies acknowledge that while indapamide is used as a racemic mixture, the pharmacological effect differences of the two enantiomers have not been conclusively studied. nih.govnih.govfarmaciajournal.com
Cellular Effects of this compound in Preclinical Models
Research into the cellular effects of indapamide has been conducted using the racemic mixture. These findings provide a general overview of the compound's activity, but cannot be exclusively attributed to the (S)-enantiomer.
Effects on Microglial Cell Phagocytic Activity and Neuroinflammation
Recent preclinical research has highlighted a potential role for indapamide in neuroinflammation, with studies pointing to its effects on microglia, the resident immune cells of the central nervous system. In a model of lysolecithin-induced demyelination, indapamide treatment was found to reduce superoxide (B77818) derived from microglia cultures. This antioxidant effect was associated with a decrease in lipid peroxidation, demyelination, and axon loss in middle-aged mice, suggesting a protective role against oxidative stress-mediated neurodegeneration. While these findings are promising, the studies were conducted with racemic indapamide, and it is unknown if the (S)-enantiomer is primarily responsible for these neuroprotective and anti-inflammatory effects.
Modulation of Cardiac Fibrosis Mechanisms in Experimental Models
In the context of cardiovascular pathology, racemic indapamide has shown beneficial effects on cardiac structure. A study in young spontaneously hypertensive rats (SHR) demonstrated that treatment with indapamide prevented the development of myocardial fibrosis. nih.govsemanticscholar.org This anti-fibrotic effect was observed to be independent of nitric oxide-related mechanisms. nih.govsemanticscholar.org Another study in salt-loaded stroke-prone SHR found that the combination of indapamide and an ACE inhibitor was effective in counteracting aortic fibrosis, with some effects appearing to be independent of blood pressure reduction. nih.gov These findings suggest a direct tissue-level effect of indapamide on extracellular matrix remodeling. As with other preclinical findings, the specific contribution of this compound to these anti-fibrotic actions has not been determined.
Influence on Amyloid-β Production and Clearance in Cellular Models
Intriguing preclinical evidence suggests that racemic indapamide may influence pathways relevant to Alzheimer's disease. In cellular models, treatment with indapamide was found to suppress the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The mechanism appears to involve the inhibition of the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Furthermore, the same research indicated that indapamide not only inhibited Aβ production but also improved its clearance. These findings present a potential new therapeutic avenue for indapamide, but underscore the need for further research to determine if these effects are stereospecific to the (S)-enantiomer.
Stereoselective Metabolism and Biotransformation of Indapamide Enantiomers
Enantiomeric Biotransformation Pathways of Indapamide (B195227)
While indapamide is extensively metabolized in the liver, with less than 7% excreted unchanged, specific details on the stereoselective biotransformation pathways are not extensively documented in the public domain. drugbank.comnih.gov The primary metabolic routes for the racemic mixture involve hydroxylation, carboxylation, and dehydrogenation. drugbank.comnih.gov It is known that the indoline (B122111) moiety of indapamide can be aromatized to an indole (B1671886) through dehydrogenation by cytochrome P450 enzymes. researchgate.net
Studies have identified as many as 19 different metabolites of indapamide in humans, though not all have been structurally elucidated. drugbank.comresearchgate.net The formation of these metabolites suggests complex biotransformation pathways. However, the specific differences in the rates and types of metabolites formed from the (S)- and (R)-enantiomers are not well-defined in the available literature.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Stereoselective Metabolism
The metabolism of indapamide is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govualberta.ca Specifically, CYP3A4 has been identified as a major enzyme responsible for the hydroxylation, carboxylation, and dehydrogenation of indapamide. drugbank.comnih.govresearchgate.net CYP2C19 also plays a role in its metabolism. ualberta.casemanticscholar.org
Identification and Characterization of Stereoselective Metabolites
Several metabolites of indapamide have been identified, including hydroxyl-indapamide and dehydrogen-indapamide. ualberta.casemanticscholar.org One of the major metabolites is thought to be formed through hydroxylation of the indole moiety, resulting in a compound with reduced pharmacological activity compared to the parent drug. drugbank.com Another identified metabolite is 5-hydroxyindapamide. nih.gov
A study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) identified three main metabolic products in human liver microsomes, designated as M1 (hydroxyl-indapamide), M2 (indapamide), and M3 (dehydrogen-indapamide). semanticscholar.org
Table 1: Identified Metabolites of Indapamide in Human Liver Microsomes
| Metabolite ID | Retention Time (min) | [M+H]+ | Identification |
|---|---|---|---|
| M1 | 4.12 | 382, 384 | Hydroxyl-indapamide |
| M2 | 9.32 | 366, 368 | Indapamide |
| M3 | 11.67 | 364, 366 | Dehydrogen-indapamide |
Data sourced from a study on indapamide metabolism in human liver microsomes. semanticscholar.org
Further research has characterized various metabolic products using mass spectrometry, identifying molecular ions corresponding to indapamide and its metabolites M1, M2, M3, M4, and M5. researchgate.net While these metabolites have been identified from the racemic mixture, the specific stereochemistry of these metabolites (i.e., whether they originate from (S)- or (R)-indapamide) has not been reported.
Impact of Enantioselective Metabolism on Systemic and Tissue Distribution
The enantioselective metabolism of a drug can lead to different pharmacokinetic profiles for each enantiomer, potentially affecting their systemic exposure and tissue distribution. farmaciajournal.com For indapamide, which is highly lipid-soluble and extensively binds to erythrocytes and plasma proteins, differences in metabolism could alter these distribution patterns. nih.govresearchgate.net
A stereoselective pharmacokinetic study in rats following oral administration of racemic indapamide showed that the enantiomers were rapidly absorbed. akjournals.com The maximum concentrations (Cmax) for (+)- and (-)-indapamide were very similar, and the time to reach Cmax (Tmax) was also nearly identical for both enantiomers. akjournals.com
Table 2: Pharmacokinetic Parameters of Indapamide Enantiomers in Rats
| Enantiomer | Cmax (g/mL) | Tmax (h) |
|---|---|---|
| (+)-Indapamide | 20.11 ± 3.47 | 0.70 ± 0.07 |
| (-)-Indapamide | 20.50 ± 3.48 | 0.69 ± 0.04 |
Data from a study in rats after a single oral dose of racemic indapamide. akjournals.com
Structure Activity Relationship Sar and Molecular Design of S Indapamide Analogs
Stereochemical Influence on Pharmacological Activity and Target Binding Specificity
While indapamide (B195227) is used as a racemic mixture, studies investigating the individual enantiomers are limited but suggest potential differences in their pharmacological effects and target interactions. nih.govresearchgate.net The biological and pharmacological activity of chiral drugs can vary significantly between enantiomers, with one often being more active or having a different side-effect profile. nih.govorientjchem.org
In-cell NMR studies have observed the binding of indapamide enantiomers to carbonic anhydrase II (CA II), a known off-target protein. These studies suggest that both the (S) and (R) enantiomers bind to intracellular CA II with similar affinity. nih.govacs.org In vitro, the two enantiomers of indapamide were shown to bind to CA II in equal amounts, resulting in two distinct sets of signals with similar intensities. nih.gov However, the broader spectral lines in the cellular environment made precise quantification of each enantiomer's binding challenging. nih.govacs.org
Further research is needed to fully elucidate the stereochemical influence on the primary pharmacological activity of indapamide, which is believed to involve the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron and a direct vascular effect. drugbank.comnih.gov Understanding the specific interactions of each enantiomer with these primary targets is crucial for designing more selective and effective antihypertensive agents.
Correlation of Structural Motifs with Enantiomeric Activity
The methylindoline moiety is a lipid-soluble component that contributes to the drug's pharmacokinetic properties. akjournals.comnih.gov Enantioselective synthesis of 2-methylindoline (B143341) is a key step in preparing optically pure indapamide analogs. nih.gov The spatial orientation of the methyl group in the (S)-configuration versus the (R)-configuration can significantly influence how the molecule fits into a binding pocket of a target protein. This stereochemical difference can lead to variations in binding affinity and, consequently, pharmacological activity.
Design and Synthesis of Novel (S)-Indapamide Analogs for Enhanced Selectivity
The design and synthesis of novel this compound analogs are driven by the goal of improving therapeutic efficacy and reducing off-target effects. By focusing on the (S)-enantiomer, which may possess a more favorable pharmacological profile, medicinal chemists aim to develop drugs with enhanced selectivity for their intended targets.
Several synthetic strategies have been developed to produce chiral 2-methylindolines, a key intermediate for this compound analogs. nih.govacs.org These methods include enantioselective intramolecular copper-catalyzed alkene hydroamination, which can provide enantioenriched 2-methylindolines. nih.gov The synthesis of indapamide itself involves the condensation of 4-chloro-3-sulfamoylbenzoic acid with N-amino-2-methylindoline. google.comnih.gov
Researchers have also explored the synthesis of indapamide derivatives by modifying the core structure to investigate their potential as anticancer agents. tandfonline.comresearchgate.net For instance, a series of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide and related 4-thiazolidinone (B1220212) derivatives have been synthesized from indapamide. tandfonline.com Some of these novel analogs have shown inhibitory activity against human carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes. tandfonline.comresearchgate.net
The development of these analogs provides valuable structure-activity relationship data. For example, one synthesized derivative, 4-chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated pro-apoptotic activity in melanoma cell lines and inhibited several human carbonic anhydrase isoforms with IC50 values in the low micromolar to nanomolar range. tandfonline.comresearchgate.net
Table 1: Examples of Synthesized this compound Analogs and Their Investigated Activities
| Compound ID | Modification from Indapamide | Investigated Activity | Key Findings | Reference |
| SGK 266 | Addition of a 4-chlorophenylthiourea group to the sulfonamide | Anticancer (pro-apoptotic), Carbonic Anhydrase Inhibition | Showed highest pro-apoptotic activity on MDA-MB-435 melanoma cells; inhibited hCA I, II, IX, and XII with IC50 values of 0.72-1.60 µM. | tandfonline.comresearchgate.net |
| SGK-346 | Addition of a methylthiourea group to the sulfonamide | Anticancer | Synthesized and characterized as a potential anticancer agent. | tandfonline.com |
| SGK-261 | Addition of a butylthiourea group to the sulfonamide | Anticancer | Synthesized and characterized as a potential anticancer agent. | tandfonline.com |
| SGK-368 | Addition of a 2-phenylethylthiourea (B2642467) group to the sulfonamide | Anticancer | Synthesized and characterized as a potential anticancer agent. | tandfonline.com |
Computational Approaches in Stereoselective SAR Studies
Computational methods are increasingly valuable tools in understanding the stereoselective structure-activity relationships of chiral drugs like indapamide. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide insights into the binding modes and interactions of the (S) and (R) enantiomers with their biological targets. researchgate.netresearchgate.net
Molecular docking simulations can be used to predict how each enantiomer fits into the active site of a target protein, such as carbonic anhydrase or a homology model of the Na+/Cl- cotransporter. These studies can reveal differences in binding energy and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which can explain variations in pharmacological activity. researchgate.net For example, X-ray crystallography and molecular docking have been used to study the interaction of indapamide with carbonic anhydrase II, highlighting specific interactions within the active site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural properties of a series of compounds with their biological activities. researchgate.net For this compound analogs, 3D-QSAR models can be built to understand how stereochemistry and other structural modifications influence their potency and selectivity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more effective compounds. nih.govresearchgate.net
The integration of these computational approaches with experimental data from synthesis and biological testing creates a powerful workflow for the rational design of novel this compound analogs with enhanced therapeutic profiles. researchgate.net
Advanced Research Methodologies and Computational Studies for S Indapamide
Computational Chemistry and Molecular Modeling in (S)-Indapamide Studies
Computational chemistry serves as a powerful tool to investigate the behavior of this compound at an atomic level. Through molecular modeling, researchers can simulate its interactions with biological targets, predict its activity, and analyze its solid-state characteristics.
Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating how this compound binds to and interacts with key proteins.
Interaction with Cytochrome P450 3A4 (CYP3A4): CYP3A4 is a primary enzyme responsible for the metabolism of Indapamide (B195227). nih.gov In silico molecular docking studies have been performed to understand the active site parameters that govern its metabolism, particularly dehydrogenation. nih.gov These studies predicted several possible binding orientations within the CYP3A4 active site. researchgate.net Docking Indapamide into different crystal structures of CYP3A4 initially produced conflicting hypotheses regarding the role of the active site residue Arg212. nih.govnih.gov However, subsequent functional studies with a mutated CYP3A4 enzyme (CYP3A4R212A) clarified that Arg212 does not appear to be critical for positioning Indapamide for dehydrogenation. nih.gov The computational models were successful in predicting metabolic pathways, with the lowest energy docking clusters corresponding to experimentally observed reactions like dehydrogenation and hydroxylation. researchgate.net
Table 1: Predicted Binding Poses of Indapamide in CYP3A4 Active Site
| Predicted Pose | Orientation within Active Site | Corresponding Metabolic Reaction | Key Interacting Residues |
| Pose A | Indoline (B122111) C-3 position closest to the heme iron | Dehydrogenation | Arg105, Phe108, Arg212, Arg372, Glu374 |
| Pose B | Indoline C-4 and C-5 atoms closest to the heme iron | Aromatic Hydroxylation / Epoxidation | Arg105, Phe108, Arg212, Arg372, Glu374 |
| Pose C | Chlorosulfamoylbenzene ring closest to the heme iron | Metabolically Inactive State | Arg105, Phe108, Arg212, Arg372, Glu374 |
Interaction with Dihydrofolate Reductase (DHFR): In silico studies have explored the interaction of Indapamide with bacterial Dihydrofolate Reductase (DHFR), a well-known target for sulfonamide antibiotics. nih.govnih.gov Molecular docking simulations revealed that Indapamide binds to the NADPH binding region of bacterial DHFR. nih.govahajournals.org This interaction is stabilized by hydrogen bonds and various non-bonded interactions, including hydrophobic and pi-pi stacking. nih.gov The calculated negative binding energy for the Indapamide-DHFR complex indicates a stable interaction. nih.gov Subsequent molecular dynamics simulations, running for nanoseconds, confirmed the stability of the docked complex, with minimal fluctuations observed in the root-mean-square deviation (RMSD) of the protein-ligand structure. nih.govresearchgate.net These findings suggest that Indapamide may possess antibiotic-like activity by inhibiting bacterial folate synthesis. nih.govahajournals.org
Table 2: Summary of In Silico Docking of Indapamide with Bacterial DHFR
| Parameter | Finding | Implication |
| Binding Site | NADPH binding region | Competition with the natural cofactor |
| Binding Energy | High negative value | Stable and favorable complex formation |
| Key Interactions | 1–3 hydrogen bonds, hydrophobic, pi-pi interactions | Strong binding affinity |
| MD Simulation | Stable RMSD over simulation time | The protein-ligand complex is structurally stable |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For chiral molecules like Indapamide, enantioselective QSAR is particularly important as stereoisomers can exhibit different pharmacological activities. This approach requires 3D descriptors that can capture the spatial arrangement of atoms, which is the defining difference between enantiomers.
While the principles of QSAR are well-established and have been applied to various diuretics and related molecules, specific QSAR models that quantitatively differentiate the biological activities of the (S)- and (R)-enantiomers of Indapamide are not prominently featured in the reviewed scientific literature. nih.govscribd.com The development of such models would be a valuable research endeavor, potentially leading to a deeper understanding of the stereospecific interactions of Indapamide with its biological targets and aiding in the design of more selective future drug candidates.
Hirshfeld surface (HS) analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net This analysis has been applied to the crystal structure of Indapamide to understand its solid-state behavior. researchgate.net The crystal structure of Indapamide hydrate (B1144303) crystallizes in the monoclinic I2/a space group. researchgate.netingentaconnect.com
The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Analysis of the 2D fingerprint plots derived from the Hirshfeld surface allows for the deconvolution and quantification of different types of atomic contacts. researchgate.net For Indapamide, these studies reveal that the crystal packing is dominated by an interplay of N–H⋯O and C–H⋯O hydrogen bonds, as well as other weaker interactions. researchgate.net This detailed understanding of the intermolecular forces is crucial for explaining the compound's physical properties, such as solubility and stability.
Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface of Indapamide
| Intermolecular Contact | Contribution (%) | Description |
| H···H | 36.3% | Represents the largest contribution, typical for organic molecules. |
| O···H / H···O | 25.8% | Significant contribution from N–H⋯O and C–H⋯O hydrogen bonds. |
| C···H / H···C | 12.9% | van der Waals interactions involving carbon and hydrogen. |
| Cl···H / H···Cl | 12.0% | Contacts involving the chlorine atom. |
| Other Contacts | <13% | Includes S···H, N···H, C···C (π-π stacking), and other minor interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Enantiomers
Omics Approaches (e.g., Gene Expression Profiling) in Indapamide Mechanism Elucidation
Omics technologies, particularly transcriptomics (gene expression profiling), offer a holistic view of the cellular response to a drug, revealing mechanisms beyond the primary pharmacological target. biorxiv.orgportlandpress.com A comparative transcriptomic study in the kidneys of spontaneously hypertensive rats (SHR) treated with Indapamide versus Hydrochlorothiazide (B1673439) (HCT) has unveiled distinct molecular pathways modulated by each drug. researchgate.net
In this research, Indapamide was found to differentially express 593 genes compared to untreated controls. researchgate.net While 218 genes were modulated by both drugs, Indapamide showed unique effects. Notably, it caused a significantly higher expression of three Kallikreins, which are involved in blood pressure regulation. researchgate.net Furthermore, the gene expression profile associated with Indapamide treatment was linked to pathways of cell quiescence and lower ploidy, contrasting with HCT, which modulated genes associated with cell growth and proliferation. researchgate.net This differential gene modulation may underlie the distinct long-term vascular protective effects observed for Indapamide. researchgate.net
Table 4: Differential Gene Expression and Pathway Analysis of Indapamide vs. HCT in Rat Kidney
| Feature | Indapamide | Hydrochlorothiazide (HCT) |
| Total Differentially Expressed Genes | 593 | 645 |
| Effect on Kallikrein (KLK1) Expression | Significantly higher expression vs. HCT | Lower expression vs. Indapamide |
| Associated Cellular Pathways | Cell quiescence, lower ploidy | Cell growth, proliferation, cancer-related pathways |
| Effect on T2D Susceptibility Genes (e.g., TCF7L2) | Less impact | Differential effect compatible with higher diabetogenic potential |
In Silico Studies for Gut Microbiome Modulation Hypotheses
Emerging research suggests a link between gut microbiome composition and hypertension. tandfonline.com Computational studies have generated a compelling hypothesis that Indapamide may exert some of its effects by modulating the gut microbiota. nih.govahajournals.org This hypothesis is primarily based on the in silico finding that Indapamide, a sulfonamide derivative, can bind to and potentially inhibit bacterial Dihydrofolate Reductase (DHFR). nih.govnih.gov
The computational docking studies show that Indapamide fits into the NADPH binding site of bacterial DHFR, an action analogous to that of sulfonamide antibiotics which inhibit folate synthesis, a critical pathway for bacterial survival. nih.gov By potentially altering the gut microbial landscape—specifically by inhibiting certain bacterial taxa—Indapamide could lead to an increase in beneficial species, such as butyrate-producing bacteria. nih.govnih.gov Butyrate is a short-chain fatty acid known to have positive effects on vascular health. This proposed mechanism, born from in silico investigation, suggests a novel pathway for Indapamide's antihypertensive action that is independent of its renal effects and warrants further experimental validation. tandfonline.com
Future Directions in S Indapamide Research
Exploration of Novel Molecular Targets for (S)-Indapamide
While indapamide's primary mechanism involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney, emerging research suggests its pharmacological activity is more complex, involving interactions with multiple molecular targets. ijpsjournal.comhres.ca Future investigations into the (S)-enantiomer are crucial to delineate its specific target engagement profile, which may differ from the racemic mixture and could be exploited for novel therapeutic applications.
One area of interest is the interaction of indapamide (B195227) with carbonic anhydrases (CAs). Studies have shown that indapamide and related thiazide-like diuretics inhibit various mammalian CA isozymes with a distinct profile compared to classical sulfonamide inhibitors. acs.org X-ray crystallography has revealed that indapamide binds to CA II, and its inhibitory potency against different CA isozymes varies, suggesting a potential for selective targeting. acs.org For instance, chlorthalidone, another thiazide-like diuretic, is significantly more potent against CA I and CA II than indapamide. acs.org Understanding how this compound specifically interacts with the sixteen different vertebrate CAs could unveil roles in physiological processes beyond diuresis, such as pH regulation and ion transport in various tissues.
Beyond CAs, preclinical research has pointed to several other potential targets. In vitro studies have demonstrated that indapamide can decrease the inward calcium current and the transmembrane influx of calcium in vascular smooth muscle, contributing to its vasodilatory effects. nih.gov DrugBank data also lists Potassium voltage-gated channel subfamily KQT member 1 and Epoxide hydrolase 1 as potential molecular targets, although further validation is required. drugbank.com
More recent and speculative research has proposed intriguing new possibilities. For example, in silico and in vitro studies have identified indapamide as a candidate drug capable of activating CCAAT/enhancer-binding protein alpha (CEBPα). patsnap.com This transcription factor can promote the expression of the antimicrobial peptide LL-37, which is involved in clearing Mycobacterium tuberculosis (Mtb), suggesting a potential therapeutic role for indapamide as an adjunct in tuberculosis treatment. patsnap.com Additionally, cellular models of Alzheimer's disease have indicated that indapamide may suppress the production of amyloid-β peptide and enhance its clearance, pointing towards a potential neuroprotective role. mdpi.com
Table 1: Potential Novel Molecular Targets for Indapamide
| Target Class | Specific Target(s) | Potential Therapeutic Implication | Source(s) |
|---|---|---|---|
| Enzymes | Carbonic Anhydrase (CA) Isozymes (e.g., CA I, CA II) | Modulation of pH and ion transport in various tissues | acs.org |
| Epoxide hydrolase 1 | Anti-inflammatory effects | drugbank.com | |
| Ion Channels | L-type Calcium Channels | Vasodilation, blood pressure reduction | nih.gov |
| Potassium voltage-gated channel subfamily KQT member 1 | Cardiac electrophysiology modulation | drugbank.com | |
| Transcription Factors | CCAAT/enhancer-binding protein alpha (CEBPα) | Adjunctive therapy for tuberculosis | patsnap.com |
| Pathways | Amyloid-β Production/Clearance | Neuroprotection in Alzheimer's disease | mdpi.com |
Translational Research from Preclinical Findings to Novel Therapeutic Hypotheses
Translating preclinical discoveries into viable therapeutic strategies is a critical step in expanding the clinical utility of this compound. A growing body of evidence from animal and cellular models suggests that indapamide possesses properties that extend beyond its established antihypertensive and diuretic functions. These findings form the basis for several novel therapeutic hypotheses.
One of the most promising areas is cardiovascular and vascular protection . Preclinical studies have long shown that indapamide's high lipid solubility allows it to accumulate in vascular smooth muscle, where it reduces reactivity to vasoconstrictor stimuli. nih.gov More recent transcriptomic studies comparing indapamide with hydrochlorothiazide (B1673439) (HCT) in spontaneously hypertensive rats (SHR) revealed that indapamide uniquely modulates genes associated with cell quiescence, whereas HCT affects genes linked to cell growth and proliferation. researchgate.net This suggests a direct anti-proliferative or vasculoprotective effect on the blood vessel wall, which could be hypothesized to contribute to its proven benefits in reducing cardiovascular morbidity and mortality. researchgate.net These findings support the development of this compound not just for blood pressure control, but as a primary agent for preventing target organ damage like left ventricular hypertrophy and cardiac fibrosis. mdpi.com
Another significant translational avenue is in metabolic diseases . A recent study in a rat model of type 2 diabetes mellitus (T2DM) found that indapamide treatment increased the expression of Insulin (B600854) Receptor Substrate 1 (IRS1) and favorably modulated the adiponectin/NLRP3/PPARγ signaling pathway. mdpi.com This suggests a potential anti-diabetic effect by improving insulin sensitivity and reducing inflammation. mdpi.com This contrasts with the known diabetogenic potential of other diuretics like HCT, a difference that was also supported by differential effects on T2DM susceptibility genes in transcriptomic analysis. researchgate.net These preclinical results justify the formulation of a therapeutic hypothesis for this compound in the management of metabolic syndrome or as a preferred antihypertensive in patients with T2DM.
Finally, the potential for neuroprotection represents a bold new frontier. The finding that indapamide can suppress amyloid-β production in cellular models of Alzheimer's disease warrants further investigation. mdpi.com This could lead to a therapeutic hypothesis where this compound is repurposed for the prevention or treatment of neurodegenerative disorders, a concept bolstered by epidemiological studies that have linked certain antihypertensive medications with a reduced risk of dementia. medrxiv.org
Advances in Enantioselective Drug Discovery Pipelines for Chiral Diuretics
The recognition of chirality's profound impact on drug efficacy and safety has fundamentally reshaped pharmaceutical development. chiralpedia.com Following the thalidomide (B1683933) tragedy, where the (R)-enantiomer was therapeutic while the (S)-enantiomer was teratogenic, the industry has increasingly moved away from marketing racemic mixtures in favor of single-enantiomer drugs. chiralpedia.com This principle is highly relevant for chiral diuretics like indapamide. Future research must focus on building an enantioselective drug discovery pipeline to fully characterize and potentially harness the unique properties of this compound.
Key advances in analytical and synthetic chemistry are enabling this shift. The development and refinement of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are central to this effort. researchgate.netnih.gov These techniques allow for the direct and efficient separation of enantiomers, which is the first essential step in studying their individual pharmacological and toxicological profiles. nih.gov The trend in this field is toward faster, more efficient separations using smaller support particles, which accelerates the entire discovery and development process. researchgate.net
The case of indacrinone, another chiral diuretic, provides a compelling rationale for this approach. Researchers discovered that the (R)-enantiomer is the potent diuretic (the eutomer), but it also causes uric acid retention. chiralpedia.com Conversely, the (S)-enantiomer (the distomer) possesses a uricosuric effect that counteracts this specific side effect. chiralpedia.com This demonstrates that a distomer is not necessarily inactive or detrimental but can have its own distinct, and sometimes beneficial, pharmacological profile. This precedent underscores the critical need to evaluate this compound not merely as an isomer of the active compound but as a distinct chemical entity with its own potential therapeutic effects or ability to modulate the activity of the other enantiomer.
An advanced drug discovery pipeline for this compound would involve:
Enantioselective Synthesis: Developing robust and scalable synthetic routes to produce enantiomerically pure this compound.
Chiral Analysis: Employing advanced chromatographic methods like HPLC with CSPs to ensure enantiomeric purity and for pharmacokinetic studies. researchgate.net
Stereo-pharmacology: Conducting comprehensive in vitro and in vivo studies to compare the pharmacodynamic and pharmacokinetic profiles of this compound, (R)-indapamide, and the racemic mixture.
Target Deconvolution: Identifying the specific molecular targets and pathways modulated by this compound alone.
By embracing these advances, researchers can move beyond the one-size-fits-all approach of racemic drugs and unlock the full therapeutic potential of chiral diuretics.
Integrated Multi-Omics and Systems Biology Approaches in Indapamide Research
To unravel the full spectrum of indapamide's biological effects, research is moving from a single-target focus to a more holistic, systems-level understanding. Integrated multi-omics—encompassing genomics, transcriptomics, proteomics, and metabolomics—combined with systems biology and network pharmacology, offers powerful tools to achieve this. scienceopen.comnih.gov These approaches can generate comprehensive, unbiased views of how this compound influences complex biological networks, providing insights that are unattainable with traditional methods.
A prime example of this approach is the comparative transcriptomic analysis of indapamide and hydrochlorothiazide (HCT) in the kidneys of hypertensive rats. researchgate.net This study revealed that while both drugs modulated a common set of 218 genes, they also had distinct genetic footprints. Indapamide showed a greater effect on increasing the expression of kallikreins (associated with vasodilation) and uniquely modulated genes related to cell quiescence. researchgate.net In contrast, HCT impacted pathways associated with cell proliferation and cancer. researchgate.net This type of data provides a molecular-level explanation for the different clinical outcomes observed between the two drugs and highlights indapamide's potentially superior vasculoprotective profile.
Table 2: Comparative Transcriptomic Findings (Indapamide vs. HCT in SHR Kidney)
| Gene/Pathway Category | Indapamide (INDA) Effect | Hydrochlorothiazide (HCT) Effect | Implication | Source(s) |
|---|---|---|---|---|
| Commonly Modulated Genes | 593 differentially expressed genes vs. control | 645 differentially expressed genes vs. control | Shared diuretic/antihypertensive pathways | researchgate.net |
| Vasodilation-Related | Higher expression of Kallikreins (e.g., KLK1) vs. HCT | Lower expression of Kallikreins vs. INDA | Potentially greater hypotensive and vasculoprotective effect of INDA | researchgate.net |
| Cell Cycle/Proliferation | Associated with cell quiescence (lower ploidy) | Associated with cell growth and proliferation pathways | Suggests a more favorable vascular safety profile for INDA | researchgate.net |
| Diabetes Susceptibility | Differential effect on T2D genes (e.g., TCF7L2) vs. HCT | Differential effect on T2D genes vs. INDA | May explain the lower diabetogenic risk of INDA | researchgate.net |
Future research can expand on this by integrating multiple layers of omics data. For instance, combining proteomics and metabolomics could reveal how the differential gene expression observed with this compound translates into changes in protein function and metabolic fluxes. Network pharmacology can then be used to construct interaction maps between the drug, its molecular targets, and the broader biological pathways affected, helping to identify key nodes that mediate its therapeutic effects and potential side effects. scienceopen.com Such integrated analyses have already been used in drug repurposing studies for complex diseases like Alzheimer's, where knowledge graphs incorporating multi-omics data identified indapamide as a candidate drug. medrxiv.org Applying these powerful, data-driven methodologies to this compound will be essential for discovering novel mechanisms of action and identifying new therapeutic indications.
Q & A
Q. How can researchers optimize HPLC methods for quantifying (S)-Indapamide in pharmacokinetic studies?
Methodological Answer:
- Use calibration curves with peak area ratios of this compound to an internal standard (e.g., C=120A+0.0388 in rat blood, validated with r=0.9996).
- Validate intra- and inter-day precision (CV <15%) and accuracy (mean error <5%) across matrices like whole blood and liver microsomes .
- Ensure a lower limit of quantification (LLOQ) of 1 ng/mL in blood samples, validated via R.S.D. (<8%) and recovery rates (~89–94%) .
Q. What experimental design principles apply to formulating this compound combination tablets?
Methodological Answer:
- Employ fractional factorial designs to isolate critical variables (e.g., filler/lubricant ratios, compression force) using placebo formulations to reduce API-related variability .
- Validate formulations by comparing placebo and active batches for parameters like friability and angle of repose, ensuring excipient-driven properties dominate .
- Use ANOVA and post hoc tests (e.g., Tukey’s) to assess statistical significance of formulation variables .
Q. How should researchers address enzyme kinetics in hepatic metabolism studies of this compound?
Methodological Answer:
- Optimize incubation conditions (substrate concentrations: 5–200 μM, n=6) in human liver microsomes to calculate and via nonlinear regression (e.g., SigmaPlot’s EnzymeKinetics Module) .
- Validate metabolic stability using recovery rates (95–98% in microsomes) and cross-reference with in vivo pharmacokinetic data (e.g., WinNonlin for AUC calculations) .
Advanced Research Questions
Q. How can conflicting data on this compound’s additive effects in combination therapies be resolved?
Methodological Answer:
- Conduct stratified analyses to isolate confounding factors (e.g., in studies combining perindopril and indapamide, use separate placebo groups for monotherapy vs. combination efficacy) .
- Apply weight-of-evidence approaches to integrate pharmacokinetic, pharmacodynamic, and clinical outcome data, highlighting consistencies and contextualizing discrepancies (e.g., via comparative tables) .
- Use meta-regression to assess whether blood pressure reductions are attributable to this compound alone or synergistic effects .
Q. What strategies validate this compound’s enantiomer-specific metabolic interactions in preclinical models?
Methodological Answer:
- Employ chiral chromatography to separate (S)- and (R)-enantiomers in microsomal incubations, comparing metabolic rates and metabolite profiles .
- Design crossover studies in rodent models to evaluate enantiomer-specific pharmacokinetics (e.g., clearance, half-life) and correlate with hemodynamic outcomes .
- Use pathway analysis tools (e.g., Kyoto Encyclopedia of Genes and Genomes) to identify enantiomer-specific enzyme targets .
Q. How should researchers address variability in this compound’s antihypertensive efficacy across demographic subgroups?
Methodological Answer:
- Stratify clinical trial data by age, renal function, and comorbidities (e.g., diabetes) using multivariate regression to identify covariates affecting response .
- Incorporate pharmacogenomic markers (e.g., CYP3A4/5 polymorphisms) into kinetic models to predict dose-response variability .
- Validate findings in ex vivo models (e.g., human tissue biopsies) to confirm mechanistic hypotheses .
Methodological Best Practices
- Data Contradiction Analysis : Use tiered data presentation—key findings in the main text, detailed discrepancies in appendices—with cross-referenced explanations (e.g., matrix tables) .
- Statistical Rigor : Report -values, confidence intervals, and effect sizes for all endpoints; pre-specify analysis plans to avoid post hoc bias .
- Reproducibility : Document raw data and processing steps (e.g., SigmaPlot/WinNonlin settings) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
